Technical Guide: Biosynthesis Pathway of Tabersonine in Plants
Technical Guide: Biosynthesis Pathway of Tabersonine in Plants
Executive Summary
This technical guide provides a high-resolution analysis of the biosynthesis of Tabersonine , a central monoterpene indole alkaloid (MIA) scaffold in Catharanthus roseus. For decades, the conversion of strictosidine to tabersonine remained a metabolic "black box." Recent breakthroughs have elucidated this pathway, identifying a complex cascade involving unstable intermediates and specific cyclases (PAS, DPAS, TS).
This document is designed for researchers and metabolic engineers. It details the enzymatic mechanisms, subcellular compartmentalization, and validated protocols for pathway reconstruction and characterization.
Part 1: The Biosynthetic Pathway (Strictosidine to Tabersonine)[1][2][3][4]
The biosynthesis of tabersonine represents the formation of the Aspidosperma skeleton, diverging from the Iboga skeleton (catharanthine) at a late stage. The pathway begins with the condensation of the indole and terpene moieties and concludes with a specific cyclization event.
Phase 1: The Convergence (Precursor Assembly)
The pathway initiates with the convergence of the shikimate (tryptophan) and MEP (terpenoid) pathways.
-
Enzyme 1: Strictosidine Synthase (STR) [1][2]
-
Reaction: Condenses Tryptamine (indole) and Secologanin (terpenoid) via a Pictet-Spengler reaction.
-
Product:
-Strictosidine. -
Mechanism: The reaction is stereoselective, forming only the
isomer, which is the sole precursor for over 2,000 downstream MIAs.
-
Phase 2: The "Black Box" Unlocked (Aglycone to Stemmadenine)
Following deglucosylation, the pathway enters a phase of high chemical instability.
-
Deglucosylation: Strictosidine
-D-glucosidase (SGD) hydrolyzes the glucose moiety of strictosidine.[3] The resulting aglycone is unstable and spontaneously rearranges into Cathenamine . -
Reduction & Oxidation:
-
Branch Point Formation:
Phase 3: Skeleton Divergence (The Cyclization)
Stemmadenine acetate is the critical divergence point for the Aspidosperma (tabersonine) and Iboga (catharanthine) skeletons.
-
Step 1: Oxidation (PAS): Precondylocarpine Acetate Synthase (PAS) , a FAD-dependent oxidase, converts stemmadenine acetate to the unstable ion Precondylocarpine acetate .
-
Step 2: Reduction (DPAS): Dihydroprecondylocarpine Synthase (DPAS) reduces the intermediate to Dihydroprecondylocarpine acetate .
-
Step 3: Cyclization (TS): Tabersonine Synthase (TS) , an
-hydrolase homolog, catalyzes the final cyclization to form Tabersonine .-
Note: A parallel enzyme, Catharanthine Synthase (CS), acts on the same precursor pool to form catharanthine.[4]
-
Part 2: Enzymology & Quantitative Data
The following table summarizes the core enzymes. Note that
| Enzyme | EC / Family | Substrate | Product | Key Kinetic/Structural Feature |
| STR | 4.3.3.2 | Tryptamine + Secologanin | Strictosidine | High stereoselectivity; Vacuolar localization. |
| SGD | 3.2.1.105 | Strictosidine | Strictosidine aglycone | Forms large supramolecular aggregates (nucleus/ER associated). |
| GS | ADH-like | Cathenamine | Geissoschizine | NADPH-dependent reduction. |
| GO | CYP71D | Geissoschizine | Dehydropreakuammicine | Rate-limiting oxidative rearrangement. |
| SAT | Acetyltransferase | Stemmadenine | Stemmadenine acetate | Acetyl-CoA dependent. |
| PAS | FAD-oxidase | Stemmadenine acetate | Precondylocarpine acetate | Flavin-dependent; highly unstable product. |
| TS | Dihydroprecondylocarpine | Tabersonine | Non-catalytic triad; acts as a cyclase scaffold. |
Visualization: The Tabersonine Biosynthetic Pathway
The following diagram illustrates the flow from precursors to Tabersonine, highlighting the specific enzymes involved.
Figure 1: Enzymatic cascade from Strictosidine to Tabersonine. Note the critical role of TS (Tabersonine Synthase) in the final cyclization step.
Part 3: Spatial Organization & Regulation
Tabersonine biosynthesis is not just a chemical challenge but a logistical one, involving distinct cell types in the C. roseus leaf.
-
Epidermal Localization:
-
The entire pathway from Tryptophan/Secologanin
Tabersonine occurs preferentially in the leaf epidermis . -
Evidence: In situ hybridization and proteomics of epidermal-enriched extracts confirm the presence of STR, SGD, and TS in these cells.
-
-
Intercellular Transport:
-
Once formed, Tabersonine is transported from the epidermis to Idioblasts or Laticifers (internal specialized cells).[5]
-
Downstream Processing: In these internal cells, Tabersonine is converted to Vindoline (via T16H, 16OMT, D4H, DAT).
-
-
Subcellular Partitioning:
-
Vacuole: Accumulation of Strictosidine (STR activity).
-
Nucleus/Cytosol: SGD aggregates often associate with the nucleus, potentially to protect the cell from the reactive aglycone "bomb" unless triggered by herbivory.
-
ER Membranes: CYP450s (GO, T16H) are anchored here.
-
Part 4: Experimental Methodologies
Protocol 1: Virus-Induced Gene Silencing (VIGS)
To validate if a candidate gene (e.g., TS or PAS) is essential for tabersonine production.
Reagents:
-
Vector: pTRV1 and pTRV2 (Tobacco Rattle Virus).
-
Host: Catharanthus roseus seedlings (cv. 'Little Bright Eyes' or 'Sunstorm Apricot').[6]
-
Marker: ChlH (Magnesium chelatase) or PDS (Phytoene desaturase) for photobleaching phenotype.
Workflow:
-
Cloning: Insert a 300-500 bp fragment of the target gene (TS) into pTRV2 MCS.
-
Transformation: Electroporate pTRV1, pTRV2-Target, and pTRV2-Marker into Agrobacterium tumefaciens (strain GV3101).
-
Inoculation:
-
Grow Agrobacterium to OD
= 1.5. -
Mix pTRV1 and pTRV2 cultures (1:1 ratio).
-
Pinch Method: Using forceps, pinch the stem of 3-week-old seedlings just below the apical meristem and apply the bacterial suspension.
-
-
Incubation: Grow plants at 22-25°C with a 16h photoperiod.
-
Analysis (Day 21-28):
-
Harvest leaves showing the photobleaching phenotype (if co-silenced) or from the same node.
-
Extract alkaloids using Methanol.[6]
-
LC-MS/MS: Monitor the disappearance of Tabersonine (m/z ~337) and accumulation of upstream intermediates (e.g., Stemmadenine m/z ~355).
-
Protocol 2: Metabolic Engineering in Yeast (S. cerevisiae)
Reconstructing the pathway to produce Tabersonine from Strictosidine.
Strain Engineering:
-
Base Strain: S. cerevisiae CEN.PK2-1C or similar.
-
Gene Integration:
-
Integrate SGD, GS, GO, Redox1, Redox2, SAT, PAS, DPAS, TS into the genome using CRISPR/Cas9 or auxotrophic markers (URA3, LEU2, HIS3).
-
Promoters: Use strong constitutive (pTEF1, pPGK1) or galactose-inducible (pGAL1, pGAL10) promoters.
-
-
Optimization:
-
CYP Pairing: Co-express a C. roseus Cytochrome P450 Reductase (CPR) to support GO activity.
-
pH Control: Maintain culture pH ~6.0 to stabilize acid-sensitive intermediates like enamines.
-
Fermentation & Assay:
-
Inoculate engineered yeast in SC-dropout media.
-
Feed Strictosidine (50-100
M) to the culture (or Tryptamine + Secologanin if upstream pathway is present). -
Incubate for 48-72 hours at 30°C.
-
Analyze supernatant and cell pellet via LC-MS to quantify Tabersonine yield.
References
-
Qu, Y., et al. (2018). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. PNAS.[7]
-
[7]
-
-
Caputi, L., et al. (2018).Missing enzymes in the biosynthesis of the anticancer drug vinblastine in Madagascar periwinkle. Science.
-
Tatsis, E. C., et al. (2017). A three-enzyme pathway converts strictosidine to the unstable intermediate dehydrosecodine. Nature Communications.[8]
-
St-Pierre, B., & De Luca, V. (2011).
-
Liu, T., et al. (2021). Efficient production of vindoline from tabersonine by metabolically engineered Saccharomyces cerevisiae.[9] Nature Communications.[8]
-
Liscombe, D. K., & O'Connor, S. E. (2011). A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus. Phytochemistry.[5][6][8][9][10][11]
Sources
- 1. Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
